molecular formula C14H11IN2O2S B572520 2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1227268-56-5

2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B572520
CAS No.: 1227268-56-5
M. Wt: 398.218
InChI Key: YMBBDDLKXGDYIB-UHFFFAOYSA-N
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Description

2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a sulfonyl group, an iodine atom, and a methyl group attached to an azaindole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactionsThe iodination can be achieved using iodine and a suitable oxidizing agent, while the sulfonylation can be carried out using phenylsulfonyl chloride in the presence of a base such as pyridine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Mechanism of Action

The mechanism of action of 2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The iodine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target . These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Uniqueness: 2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of the sulfonyl group, iodine atom, and azaindole core. This combination imparts distinct electronic properties and reactivity, making it a valuable compound in various research fields .

Biological Activity

2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₄H₁₁IN₂O₂S
  • Molecular Weight : 398.22 g/mol
  • CAS Number : 1228666-07-6

The biological activity of this compound primarily revolves around its role as a kinase inhibitor. Kinases are crucial in various cellular processes, including signal transduction and cell division. Inhibition of specific kinases can lead to therapeutic effects in various diseases, including cancer and viral infections.

Kinase Inhibition

Research has demonstrated that compounds with similar structures exhibit significant inhibitory effects on various kinases:

  • CHK1 Inhibition : Compounds related to pyrrolo[2,3-b]pyridine have shown promise as CHK1 inhibitors, which play a role in DNA damage response. For instance, derivatives have been reported with IC50 values in the nanomolar range against CHK1 .
  • Selectivity Profiles : Studies have indicated that these compounds can exhibit selective inhibition profiles, favoring certain kinases over others, which is beneficial for minimizing side effects during therapeutic applications .

Biological Activity and Therapeutic Applications

The compound's biological activity has been evaluated in several studies:

Antiviral Activity

In the context of antiviral research, pyrrolopyridines have been explored for their potential against viral infections such as dengue. The inhibition of specific kinases involved in viral replication pathways suggests that this compound could be a candidate for further development as an antiviral agent .

Anticancer Properties

The inhibition of kinases involved in cancer cell proliferation has led to interest in this compound for oncology applications. Its ability to modulate pathways critical for tumor growth presents a potential avenue for cancer therapy .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

StudyFindings
MDPI Review (2014) Discussed the role of azaindole derivatives as kinase inhibitors and highlighted the potential for pyrrolopyridine derivatives in drug discovery .
DTIC Report (2019) Investigated the selectivity and binding modes of related compounds against AAK1 and GAK kinases, showcasing their antiviral potential .
RSC Publishing (2020) Explored structure-activity relationships (SAR) of pyrrolopyridines and their implications in developing selective kinase inhibitors .

Properties

IUPAC Name

1-(benzenesulfonyl)-2-iodo-5-methylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2O2S/c1-10-7-11-8-13(15)17(14(11)16-9-10)20(18,19)12-5-3-2-4-6-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBBDDLKXGDYIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)N(C(=C2)I)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201185100
Record name 2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201185100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227268-56-5
Record name 2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227268-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201185100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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